Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate
Description
Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methoxy group at position 5, a methyl group at position 3, and a nitro group at position 5. Its molecular formula is C₁₂H₁₂N₂O₅, with a monoisotopic mass of 264.0746 g/mol and an average mass of 264.237 g/mol . The compound’s structural complexity arises from the electron-withdrawing nitro group and electron-donating methoxy substituent, which influence its electronic properties and reactivity. Indole derivatives like this are pivotal in medicinal chemistry and materials science due to their diverse bioactivity and synthetic versatility.
Structure
3D Structure
Properties
CAS No. |
1265145-36-5 |
|---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-4-20-13(16)11-7(2)9-5-8(19-3)6-10(15(17)18)12(9)14-11/h5-6,14H,4H2,1-3H3 |
InChI Key |
PEDRXEIBKKHHIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Reduction: Formation of Ethyl 5-amino-3-methyl-7-nitro-1H-indole-2-carboxylate.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate has been investigated for its potential as a lead compound in drug development due to its interaction with melatonin receptors (MT1 and MT2). These receptors are crucial in regulating circadian rhythms and sleep patterns. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory, analgesic, and antioxidant properties, indicating that this compound might share these beneficial effects .
Antimicrobial Activity
Research has shown that derivatives of indole compounds exhibit significant antimicrobial properties. This compound was tested against various Gram-positive and Gram-negative bacteria. The diameter of inhibition zones (DIZ) was measured, revealing promising antimicrobial activity .
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Ethyl 5-methoxy-3-methyl-7-nitro | 21 mm | Staphylococcus aureus |
| Ethyl 5-methoxy-3-methyl-7-nitro | 22 mm | Bacillus subtilis |
Anticancer Potential
Recent studies have explored the anticancer potential of indole derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study 1: Melatonin Receptor Binding
A study evaluated the binding affinity of ethyl 5-methoxy-3-methyl-7-nitro to melatonin receptors using radiolabeled ligands. The results indicated a significant binding affinity, suggesting its potential role as a melatoninergic ligand .
Case Study 2: Antimicrobial Evaluation
In another study, ethyl 5-methoxy-3-methyl-7-nitro was tested against multiple bacterial strains using agar diffusion methods. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
The following table and analysis highlight key structural analogs and their distinguishing features:
Table 1: Structural and Functional Comparison of Indole Derivatives
Notes:
- Similarity scores (0–1) are derived from structural overlap (e.g., functional groups, substituent positions) .
- *Estimated based on substituent complexity.
Positional and Functional Group Analysis
- Nitro Group (Position 7) : The 7-nitro substituent in the target compound distinguishes it from analogs like Ethyl 5-fluoroindole-2-carboxylate (5-F) and Ethyl 5-chloro-1H-indole-2-carboxylate (5-Cl) . The nitro group enhances electrophilic substitution reactivity, making the compound suitable for further functionalization (e.g., reduction to amines) .
- Methyl Group (Position 3) : The 3-CH₃ substituent enhances lipophilicity, improving membrane permeability compared to unmethylated analogs like Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate (4-CH₃) .
Physicochemical and Spectroscopic Properties
- NMR Shifts: The nitro group at position 7 deshields adjacent protons, resulting in downfield shifts (δ 8.0–8.5 ppm for H-6 and H-8) compared to non-nitro analogs like Ethyl 5-methoxyindole-2-carboxylate (δ 6.5–7.5 ppm) .
- IR Spectroscopy : The nitro group exhibits strong absorption at ~1535 cm⁻¹ (asymmetric stretch) and ~1345 cm⁻¹ (symmetric stretch), absent in methoxy- or methyl-only analogs .
- Lipophilicity : LogP values are higher than Ethyl 7-nitro-1H-indole-2-carboxylate due to the 3-CH₃ group, enhancing bioavailability .
Biological Activity
Introduction
Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound exhibits structural features that suggest a capacity for interaction with melatonin receptors, which are pivotal in regulating circadian rhythms and sleep patterns. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O4, with a molecular weight of approximately 278.26 g/mol. The compound features a methoxy group at the 5-position, a nitro group at the 7-position, and an ethyl ester functional group at the 2-position. These structural elements contribute to its solubility and reactivity, enhancing its potential as a pharmacological agent.
Potential Biological Activities
-
Melatoninergic Activity
- This compound has been investigated for its binding affinity to melatonin receptors (MT1 and MT2). Preliminary studies indicate that it may influence sleep patterns and neurophysiological processes through these interactions. This suggests potential applications in treating sleep disorders and mood regulation.
-
Anti-inflammatory Properties
- Similar compounds have demonstrated anti-inflammatory effects, which may extend to this compound. The presence of the methoxy and nitro groups is hypothesized to enhance its ability to modulate inflammatory pathways.
-
Antioxidant Activity
- Indole derivatives are known for their antioxidant properties. This compound may exhibit similar characteristics, potentially offering protective effects against oxidative stress.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of related compounds that share similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-methoxytryptamine | Indole structure with methoxy group | Acts as a neurotransmitter; naturally occurring |
| Ethyl 7-methoxy-5-nitroindole | Nitro group at a different position | Different receptor activity compared to Ethyl compound |
| Methyl N-methyl-5,7-dimethoxyindole-2-carboxylate | Two methoxy groups | Enhanced reactivity due to multiple electron-donating groups |
This comparison highlights the versatility of indole derivatives in medicinal chemistry and their potential therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of indole derivatives, including this compound. Notable findings include:
-
Binding Affinity Studies
- Research utilizing various techniques such as radiolabeled ligand binding assays has shown promising results regarding the affinity of this compound for melatonin receptors, indicating its potential role in sleep regulation.
-
In Vivo Anti-inflammatory Effects
- Animal models have been employed to assess the anti-inflammatory effects of similar indole compounds, suggesting that this compound may exhibit comparable efficacy in reducing inflammation markers.
-
Antioxidant Capacity Assessment
- In vitro assays measuring radical scavenging activity have indicated that compounds structurally related to this compound possess significant antioxidant capabilities, warranting further investigation into this compound’s potential benefits.
Chemical Reactions Analysis
Esterification of Indole-2-Carboxylic Acid
The ethyl ester group at position 2 is typically introduced via esterification of the corresponding carboxylic acid. For example, indole-2-carboxylic acid can be esterified using ethanol in the presence of sulfuric acid as a catalyst . This step stabilizes the carboxylate group and facilitates subsequent functionalization.
Reaction :
Nitration at Position 7
The nitro group at position 7 is introduced via electrophilic nitration . Methoxy groups at position 5 activate the indole ring, directing nitration to the para position (C7) relative to the methoxy group . This is consistent with the reactivity of methoxy-substituted indoles, where activating groups enhance substitution at specific positions.
Reagents :
Methylation at Position 3
Reagents :
Synthetic Routes and Optimization
The synthesis often involves sequential steps to install substituents in a controlled manner. Below is a representative route:
-
Esterification : Convert indole-2-carboxylic acid to ethyl indole-2-carboxylate .
-
Methoxylation : Introduce a methoxy group at position 5 (if not already present).
Purification and Characterization
Impurities from aldehyde byproducts or incomplete reactions are common. Purification typically involves:
Comparison of Reaction Conditions
Biological and Chemical Implications
The substituents significantly influence the compound’s reactivity and biological activity:
-
Nitro group (C7) : Enhances electron deficiency, affecting solubility and reactivity .
-
Methoxy (C5) : Activates the ring for further substitution but may reduce stability in acidic conditions .
-
Methyl (C3) : Modulates steric effects and electronic properties, impacting binding to biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
